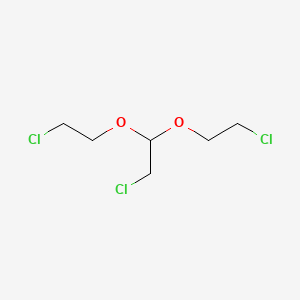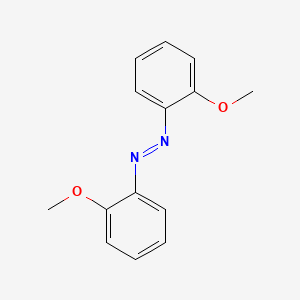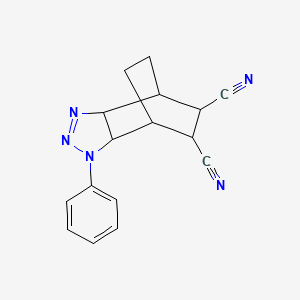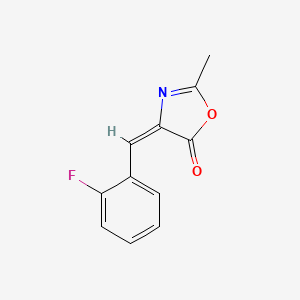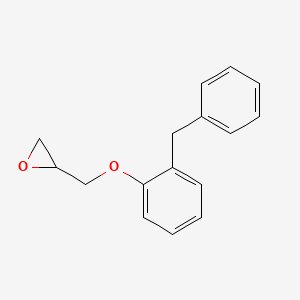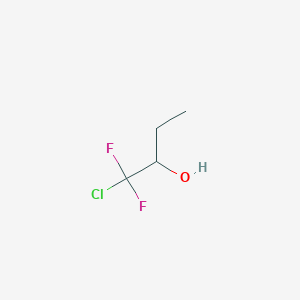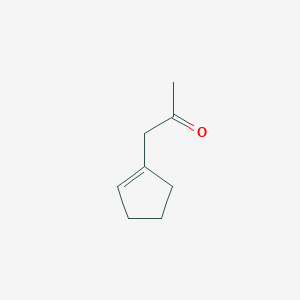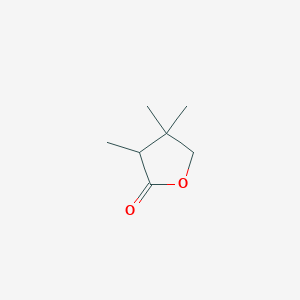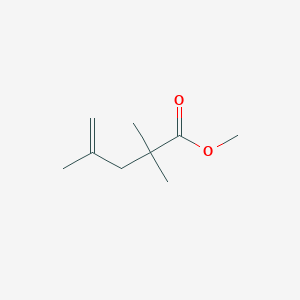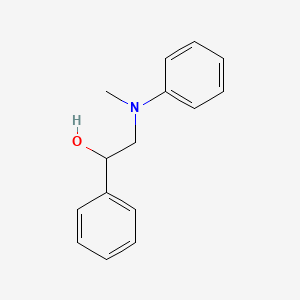
2-(N-methylanilino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylanilino)-1-phenylethanol is an organic compound with the molecular formula C15H17NO It is a derivative of aniline and phenylethanol, characterized by the presence of a phenyl group attached to an ethanol backbone, with an N-methylated aniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of N-methylaniline with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. For example, the reaction of N-methylaniline with benzaldehyde can be catalyzed by palladium on carbon (Pd/C) under hydrogen gas to produce the target compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylanilino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols or amines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-(N-methylanilino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N-methylanilino)-1-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen.
Phenylethanol: A compound with a phenyl group attached to an ethanol backbone, lacking the N-methylated aniline substituent.
N-phenyl-1-phenylethanolamine: A compound similar in structure but with different substituents on the nitrogen atom.
Uniqueness
2-(N-methylanilino)-1-phenylethanol is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
5455-72-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(N-methylanilino)-1-phenylethanol |
InChI |
InChI=1S/C15H17NO/c1-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 |
InChI Key |
UTFKRKIKZZXSDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



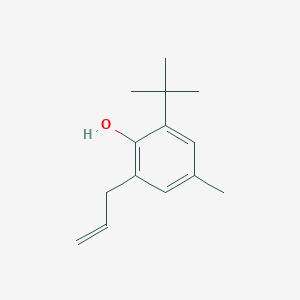
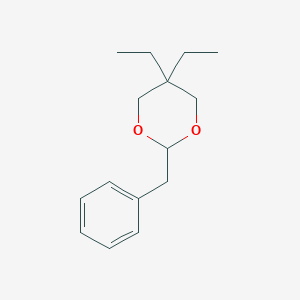
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
